![molecular formula C19H21F3N2 B1401065 6-Methyl-4-(3-trifluoromethyl-benzyl)-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl CAS No. 1361114-42-2](/img/structure/B1401065.png)
6-Methyl-4-(3-trifluoromethyl-benzyl)-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl
Overview
Description
The compound “6-Methyl-4-(3-trifluoromethyl-benzyl)-1’,2’,3’,4’,5’,6’-hexahydro-[2,3’]bipyridinyl” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is a common motif in pharmaceuticals and agrochemicals due to its ability to modulate chemical reactivity and to influence the lipophilicity of molecules .
Scientific Research Applications
Photocatalytic CO2 Reduction
- A study investigated the photocatalytic properties of a series of Ruthenium-Rhenium (Ru(II)-Re(I)) binuclear complexes, which included 4,4'-bis(trifluoromethyl)-2,2'-bipyridine as a peripheral ligand. These complexes demonstrated enhanced photocatalytic activities in CO2 reduction (Gholamkhass et al., 2005).
Synthesis of TRPV1 Antagonists
- Research on the scalable synthesis of a potent TRPV1 antagonist involved the development of a Suzuki–Miyaura reaction for synthesizing a key intermediate, 6′-methyl-3-(trifluoromethyl)-2,3′-bipyridine. This method proved effective for producing bipyridinyl benzimidazole derivatives on a large scale (Lee et al., 2023).
Electrocatalysis and Sensitization Studies
- Another research focused on the electrochemical behavior of dihydropyridines and tetrahydrobipyridines derived from NAD+ model compounds. This study provides insights into the redox properties and potential applications of such compounds in electrocatalysis (Trazza et al., 1982).
- A separate study synthesized new catecholate-bound RuII–polypyridine based sensitizers, which included methyl and bipyridinyl groups. These compounds were characterized for their interaction with TiO2 nanoparticles, exploring their potential in photovoltaic and photocatalytic applications (Banerjee et al., 2011).
Metal Organic Frameworks and Phosphonates
- A study on the fabrication of metal phosphonates from tritopic trisphosphonic acid containing methyl groups highlighted the synthesis and structural properties of these compounds. These phosphonates, incorporating bipyridyl units, have potential applications in gas adsorption and catalysis (Tang et al., 2013).
Organic Synthesis and Functionalization
- Research on the synthesis and transformations of 4-hydroxy-5-methyl-2-trifluoromethylpyridine, a structurally similar compound, provides insights into the reactivity and potential applications of these types of molecules in organic synthesis (Tyvorskii & Bobrov, 1998).
properties
IUPAC Name |
2-methyl-6-piperidin-3-yl-4-[[3-(trifluoromethyl)phenyl]methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2/c1-13-8-15(11-18(24-13)16-5-3-7-23-12-16)9-14-4-2-6-17(10-14)19(20,21)22/h2,4,6,8,10-11,16,23H,3,5,7,9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFNQLGQOFKWFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C2CCCNC2)CC3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-4-(3-trifluoromethyl-benzyl)-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B1400983.png)
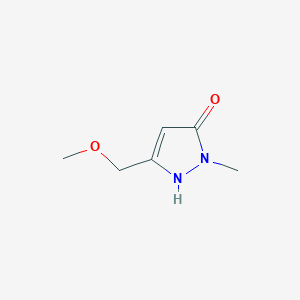

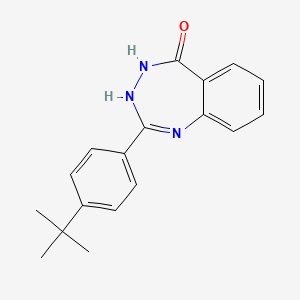
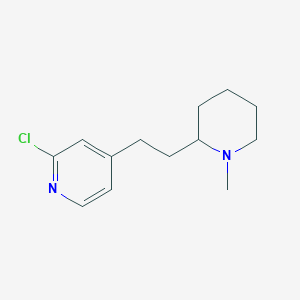



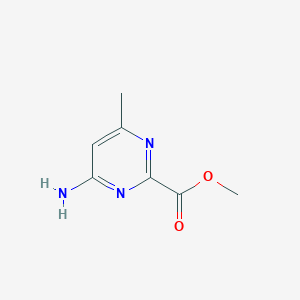
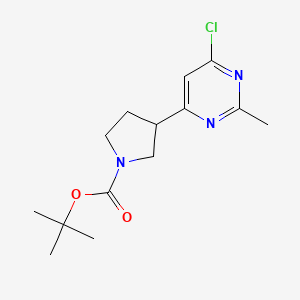
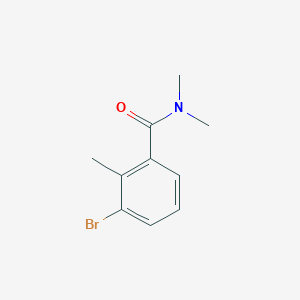
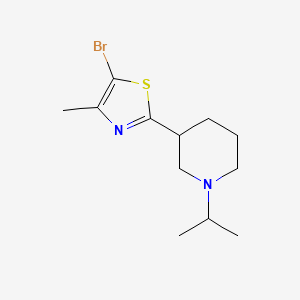
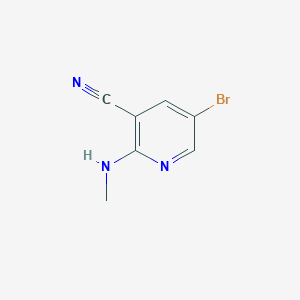
![[1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol](/img/structure/B1401005.png)